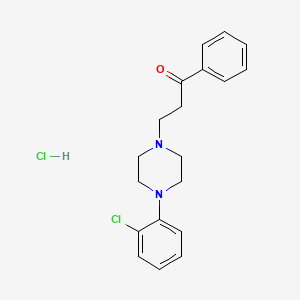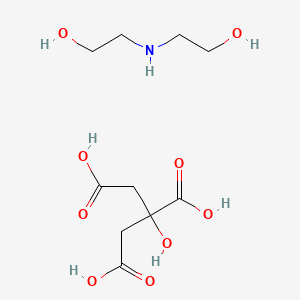
Ethanol, 2,2'-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethanol and iminobis components, making it a versatile agent in numerous chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) typically involves the reaction between ethanolamine and citric acid. The process includes heating and stirring the reactants in a reaction vessel, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and the molar ratio of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohol derivatives, and substituted compounds, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their removal or stabilization. It also participates in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine citrate: Similar in structure but differs in the number of ethanolamine units.
Diethanolamine citrate: Contains fewer ethanolamine units compared to the target compound.
Ethanolamine citrate: Simplest form with only one ethanolamine unit.
Uniqueness
Ethanol, 2,2’-iminobis-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is unique due to its specific combination of ethanol and iminobis components, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
23349-61-3 |
|---|---|
Molekularformel |
C10H19NO9 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C4H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;6-3-1-5-2-4-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-7H,1-4H2 |
InChI-Schlüssel |
SCOUYYCCBDRYLF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Verwandte CAS-Nummern |
65086-96-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
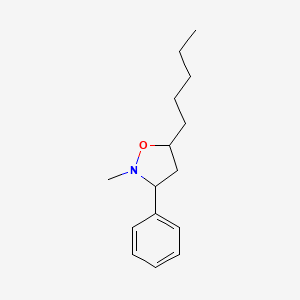
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)


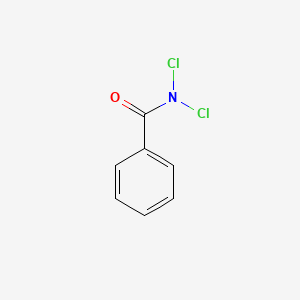

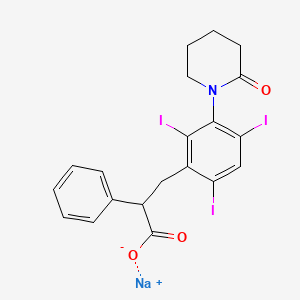

![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
